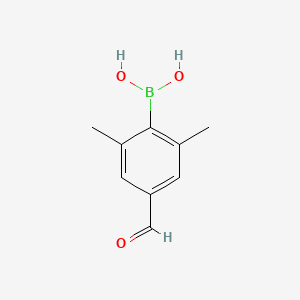

4-Formyl-2,6-dimethylphenylboronic acid

Description

Properties

IUPAC Name |

(4-formyl-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJJTEKBMONTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-2,6-dimethylphenylboronic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2,6-dimethylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its unique structure, featuring a reactive formyl group and a versatile boronic acid moiety on a sterically hindered phenyl ring, makes it a crucial reagent for creating complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of this important synthetic intermediate.

Introduction: The Significance of Sterically Hindered Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The introduction of steric hindrance, such as the two methyl groups ortho to the boronic acid in this compound, imparts unique reactivity and selectivity to the molecule. This steric bulk can influence the rate and outcome of cross-coupling reactions, often leading to higher selectivity and preventing unwanted side reactions. The presence of the formyl group adds another layer of synthetic versatility, allowing for subsequent transformations such as reductive amination, oxidation, or olefination.[3] This dual functionality makes this compound an invaluable tool for the synthesis of complex, multi-functionalized molecules, particularly in the context of drug discovery where precise control over molecular architecture is paramount.[4]

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available substituted benzaldehyde. A common and effective strategy involves the lithiation-borylation of a protected aryl halide.[5]

Synthetic Strategy: A Step-by-Step Approach

The most logical synthetic route commences with 4-bromo-3,5-dimethylbenzaldehyde.[6][7] The aldehyde functionality must first be protected to prevent its reaction with the organometallic intermediate that will be formed. This is followed by a halogen-metal exchange and subsequent reaction with a boron electrophile to install the boronic acid group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Protection of 4-Bromo-3,5-dimethylbenzaldehyde

-

To a solution of 4-bromo-3,5-dimethylbenzaldehyde (1.0 eq) in toluene is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected aldehyde, 2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxolane, which is often used in the next step without further purification.

Part B: Lithiation, Borylation, and Deprotection

-

The protected aldehyde (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 2M aqueous hydrochloric acid (HCl).

-

The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and the acetal protecting group.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified.

Purification of Arylboronic Acids

Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphoteric nature.[8]

-

Recrystallization: This is a common method. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes), can be effective. Recrystallization from water is also a possibility.[9]

-

Acid-Base Extraction: The crude product can be dissolved in an aqueous base (e.g., NaOH, K2CO3) to form the boronate salt.[10] The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with an acid (e.g., HCl) to precipitate the pure boronic acid, which is then collected by filtration.[11]

-

Column Chromatography: While possible, it can be problematic due to the polar nature of boronic acids and their interaction with silica gel.[9] Using a less acidic stationary phase like neutral alumina or silica gel treated with boric acid may give better results.[12]

| Step | Key Reagents | Typical Yield | Purity |

| Protection | Ethylene glycol, p-TsOH | >95% | >95% |

| Lithiation-Borylation | n-BuLi, Triisopropyl borate | 70-85% | 90-98% (crude) |

| Purification | Acid-Base Extraction/Recrystallization | >90% (recovery) | >99% |

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.[13]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehydic proton, the aromatic protons, the methyl protons, and the boronic acid protons. The aldehydic proton will appear as a singlet at a downfield chemical shift (around 10 ppm). The aromatic protons will appear as a singlet due to the symmetry of the molecule. The methyl protons will also be a singlet, integrating to six protons. The boronic acid protons (B(OH)₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[14]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 192 ppm), the aromatic carbons (including the carbon attached to the boron, which may be broad), and the methyl carbons.[13]

-

¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boronic acid group. For a trigonal planar boronic acid, a single broad resonance is expected around 30 ppm.[14]

| Proton Type | ¹H NMR (δ, ppm) | Carbon Type | ¹³C NMR (δ, ppm) |

| Aldehydic (CHO) | ~10.0 (s, 1H) | Carbonyl (C=O) | ~192 |

| Aromatic (Ar-H) | ~7.6 (s, 2H) | Aromatic (Ar-C) | ~125-140 |

| Boronic Acid (B(OH)₂) | Broad singlet | Carbon-Boron (C-B) | Broad signal |

| Methyl (CH₃) | ~2.5 (s, 6H) | Methyl (CH₃) | ~20 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.[13]

-

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the boronic acid group.

-

C-H stretching vibrations of the aromatic ring and methyl groups.

-

B-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[13] Electrospray ionization (ESI) is a common technique used for this purpose. The expected molecular ion peak would correspond to the molecular weight of this compound (C₉H₁₁BO₃, MW: 178.00 g/mol ).[15]

Caption: Workflow for the characterization of the synthesized product.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry and drug discovery.[4][16]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to introduce a sterically hindered formyl-substituted aryl moiety into a target molecule.[1][17] The steric hindrance from the ortho-methyl groups can provide selectivity in complex syntheses. The reaction is tolerant of a wide range of functional groups, making it a robust method for late-stage functionalization in the synthesis of drug candidates.[18][19]

General Suzuki-Miyaura Coupling Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and heat it to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[17]

Post-Coupling Transformations of the Formyl Group

Once the 4-formyl-2,6-dimethylphenyl moiety is incorporated into a molecule, the formyl group serves as a versatile handle for further chemical modifications.[3]

-

Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a common motif in pharmacologically active compounds.[14]

-

Oxidation: The formyl group can be oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

-

Wittig and Related Olefination Reactions: The aldehyde can be converted to an alkene, allowing for the extension of carbon chains and the introduction of different functionalities.

Bioconjugation

The bifunctional nature of molecules like 4-formylphenylboronic acid makes them useful in bioconjugation.[20] The aldehyde can be used to attach the molecule to proteins or other biomolecules through reductive amination or the formation of oxime or hydrazone linkages. The boronic acid moiety can interact with diols, such as those found in saccharides on cell surfaces, offering a potential targeting mechanism for drug delivery systems.[20]

Conclusion

This compound is a sophisticated and highly useful building block for organic synthesis. Its preparation via a lithiation-borylation sequence is a reliable method, and its structure can be unequivocally confirmed through a suite of standard analytical techniques. The combination of a sterically hindered boronic acid and a reactive formyl group provides chemists, particularly those in the field of drug discovery, with a powerful tool for the construction of complex and novel molecular entities. A thorough understanding of its synthesis, characterization, and reactivity is key to leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

- BenchChem. (2025). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. BenchChem.

- Roy, A., & Brown, H. C. (2007). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Organic Chemistry, 72(15), 5887-5890.

- Diethanolaminomethyl polystyrene (DEAM-PS) and immobilized catechol have been used to scavenge boronic acids. (n.d.).

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- BenchChem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis. BenchChem.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis. BenchChem.

- BenchChem. (2025).

- Google Patents. (n.d.).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(7), 1334-1372.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- ChemicalBook. (n.d.). 4-Formylphenylboronic acid synthesis.

- ResearchGate. (2016).

- ResearchGate. (2014).

- Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 53(41), 5555-5557.

- Biosynth. (n.d.). 4-Bromo-3,5-dimethylbenzaldehyde.

- BenchChem. (2025).

- PubChemLite. (n.d.). This compound (C9H11BO3).

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695.

- BenchChem. (2025). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. BenchChem.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Gomes, P., et al. (2021).

- PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzaldehyde.

- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 357.

- FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.

- BenchChem. (2025). A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy. BenchChem.

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Bromo-3,5-dimethylbenzaldehyde | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PubChemLite - this compound (C9H11BO3) [pubchemlite.lcsb.uni.lu]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

(4-formyl-2,6-dimethylphenyl)boronic acid chemical properties

An In-Depth Technical Guide to (4-formyl-2,6-dimethylphenyl)boronic acid: A Keystone Building Block for Advanced Synthesis

Introduction

(4-formyl-2,6-dimethylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in modern organic synthesis. Its structure, which uniquely combines a reactive boronic acid moiety with a versatile formyl group on a sterically hindered phenyl ring, makes it an indispensable tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic entry point for creating novel biaryl compounds and other intricate structures. The boronic acid group serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the aldehyde functionality opens avenues for a myriad of subsequent chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. (4-formyl-2,6-dimethylphenyl)boronic acid is typically a light yellow to white solid, and its stability is crucial for reliable and reproducible reactivity.[3][4] The steric hindrance provided by the two methyl groups ortho to the boronic acid can influence its reactivity, often requiring optimized reaction conditions compared to less substituted analogs.[5]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1228829-13-7 | [3][4] |

| Molecular Formula | C₉H₁₁BO₃ | [3][6] |

| Molecular Weight | 177.99 g/mol | [3][6] |

| Appearance | Light yellow to white solid | [3][4] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation. | [3] |

| SMILES | CC1=CC(C=O)=CC(C)=C1B(O)O | [4][7] |

| InChIKey | MGJJTEKBMONTCP-UHFFFAOYSA-N | [7] |

Stability and Handling

Like many boronic acids, (4-formyl-2,6-dimethylphenyl)boronic acid can undergo dehydration to form boroxines (cyclic anhydrides). It is therefore recommended to store the compound in a dry, cool, and inert environment.[3] When handling, standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat to avoid skin and eye contact.[8] Work should be performed in a well-ventilated area or a fume hood to prevent inhalation of dust.[8]

Synthesis and Purification

The synthesis of arylboronic acids often involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.[2][9][10] For (4-formyl-2,6-dimethylphenyl)boronic acid, a common precursor would be 4-bromo-3,5-dimethylbenzaldehyde.

Synthetic Workflow

The synthesis typically proceeds via a lithium-halogen exchange or Grignard formation, followed by borylation. The aldehyde must be protected as an acetal to prevent its reaction with the highly nucleophilic organometallic intermediate.

Caption: Synthetic pathway for (4-formyl-2,6-dimethylphenyl)boronic acid.

Experimental Protocol: Synthesis

-

Acetal Protection: Dissolve 4-bromo-3,5-dimethylbenzaldehyde in toluene. Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected acetal.

-

Organometallic Formation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the protected bromo-aryl acetal in anhydrous THF and cool to -78°C. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

Borylation: To the cooled aryl lithium solution, add triisopropyl borate dropwise, maintaining the temperature at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding aqueous HCl (e.g., 2M). The acid serves to both hydrolyze the boronic ester and deprotect the acetal. Stir vigorously for several hours until both reactions are complete.

-

Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Insights

Purification of formyl-substituted phenylboronic acids requires careful pH control to avoid the Cannizzaro reaction, which disproportionates the aldehyde to a carboxylic acid and an alcohol under strongly basic conditions (pH > 11).[11] A patented purification process involves dissolving the crude product in an aqueous solution with a pH maintained between 8 and 11.[11] Insoluble organic impurities are removed by filtration or extraction, and the pure boronic acid is then precipitated by careful acidification.[11] This method yields highly pure material suitable for sensitive downstream applications.[11]

Reactivity and Core Applications: The Suzuki-Miyaura Coupling

The paramount application of (4-formyl-2,6-dimethylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed C-C bond-forming reaction is a cornerstone of modern synthesis, enabling the construction of biaryl motifs prevalent in pharmaceuticals and functional materials.[5][12]

The reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), (4-formyl-2,6-dimethylphenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[1][14]

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (nitrogen or argon). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[2]

Utility in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized as privileged scaffolds in medicinal chemistry.[15][16] The first FDA-approved boronic acid drug, Bortezomib (Velcade®), validated this compound class as a viable therapeutic modality.[17] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[17]

(4-formyl-2,6-dimethylphenyl)boronic acid is particularly valuable as a bifunctional linker in drug discovery. It allows for the initial construction of a core biaryl structure via Suzuki coupling, after which the formyl group can be elaborated into a wide range of functional groups through reactions such as:

-

Reductive amination to form secondary or tertiary amines.

-

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

-

Aldol or other condensation reactions.

-

Oxidation to a carboxylic acid.

This versatility enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Divergent synthesis workflow using the title compound in drug discovery.

Conclusion

(4-formyl-2,6-dimethylphenyl)boronic acid is a sophisticated and highly enabling chemical building block. Its unique combination of a sterically defined boronic acid and a chemically tractable aldehyde group provides researchers with a powerful tool for the efficient synthesis of complex molecules. From constructing the core scaffolds of potential new drugs to developing novel organic materials, its strategic importance in advanced chemical synthesis is clear. A thorough understanding of its properties, synthetic access, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- Chemsrc. (2024). 4-Formyl-2,6-dimethylphenylboronic acid | CAS#:1228829-13-7.

- Wikipedia. (n.d.). 4-Formylphenylboronic acid.

- ChemicalBook. (n.d.). This compound | 1228829-13-7.

- AChemBlock. (n.d.). This compound 97% | CAS: 1228829-13-7.

- BenchChem. (n.d.). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.

- BenchChem. (n.d.). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History.

- BenchChem. (n.d.). 4-Formylphenylboronic acid theoretical and spectral data.

- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Formylphenylboronic Acid 87199-17-5.

- Fisher Scientific. (2010). Safety Data Sheet - (4-Formylphenyl)boronic acid.

- PubChem. (n.d.). This compound (C9H11BO3).

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

- PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.

- PubMed Central. (2004). Organoborane coupling reactions (Suzuki coupling).

- PubMed. (2020). Design and discovery of boronic acid drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1228829-13-7 [amp.chemicalbook.com]

- 4. This compound 97% | CAS: 1228829-13-7 | AChemBlock [achemblock.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:1228829-13-7 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C9H11BO3) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Formyl-2,6-dimethylphenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically-Hindered Building Block of Strategic Importance

4-Formyl-2,6-dimethylphenylboronic acid (CAS No. 1228829-13-7) is a bifunctional organoboron compound that has garnered significant interest in modern organic synthesis. Its unique architecture, featuring a reactive aldehyde and a boronic acid moiety flanked by two ortho-methyl groups, imparts distinct steric and electronic properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, physicochemical characteristics, and key applications, with a particular focus on its role as a strategic building block in the construction of complex molecular architectures. The presence of the ortho-methyl groups introduces steric hindrance that can influence reactivity and selectivity in cross-coupling reactions, offering unique advantages in the synthesis of intricate biaryl structures often found in pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Profile

This compound is typically a white to light yellow solid.[1][2][3][4][5] Proper handling and storage are crucial for maintaining its integrity. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[6]

| Property | Value | Reference(s) |

| CAS Number | 1228829-13-7 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁BO₃ | [1][2][3][4][5] |

| Molecular Weight | 178.00 g/mol | [1][2][3][4][5] |

| Appearance | White to light yellow solid | [1][2][3][4][5] |

| Melting Point | 106.4-107.3 °C | [1][2][3][4][5] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques. The following data provides characteristic signatures for this compound.

| Technique | Key Data |

| ¹H NMR (400 MHz, acetone-d₆) | δ 9.93 (s, 1H), 7.50 (s, 2H), 7.45 (s, 2H), 2.41 (s, 6H) |

| ¹³C NMR (100 MHz, acetone-d₆) | δ 193.2, 140.8, 137.3, 127.6, 22.0 |

| ¹¹B NMR (128 MHz, acetone-d₆) | δ 30.7 |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted toluene derivative. The following protocol outlines a representative and logical synthetic pathway.

Part 1: Synthesis of the Precursor, 4-Bromo-3,5-dimethylbenzaldehyde

A common precursor for the target molecule is 4-bromo-3,5-dimethylbenzaldehyde.[4] This intermediate can be synthesized via a Grignard reaction from 4-bromo-o-xylene followed by formylation.[7]

Experimental Protocol: Grignard Reaction and Formylation

-

Materials: 4-bromo-o-xylene, magnesium turnings, iodine (initiator), N,N-dimethylformamide (DMF), tetrahydrofuran (THF, anhydrous), hydrochloric acid (aqueous solution).

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Gently heat the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color.

-

Prepare a solution of 4-bromo-o-xylene (1.0 equivalent) in anhydrous THF and add it dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution to 0 °C.

-

Slowly add a solution of N,N-dimethylformamide (1.1 equivalents) in anhydrous THF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 4-bromo-3,5-dimethylbenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel.

-

DOT Diagram: Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde

Caption: Synthesis of the key precursor.

Part 2: Borylation to Yield this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by borylation.

Experimental Protocol: Lithiation and Borylation

-

Materials: 4-bromo-3,5-dimethylbenzaldehyde, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (aqueous solution).

-

Procedure:

-

Dissolve 4-bromo-3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF in a dry reaction vessel under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium or sec-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

DOT Diagram: Final Product Synthesis

Caption: Final borylation step.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials.[8]

The steric hindrance provided by the two ortho-methyl groups can be a strategic advantage. It can influence the rotational barrier of the resulting biaryl bond, leading to atropisomerism, a phenomenon of increasing importance in drug design. Furthermore, this steric bulk can prevent undesired side reactions and influence the regioselectivity of the coupling.[9] While electron-withdrawing groups like the formyl group can sometimes slow down the transmetalation step, optimization of reaction conditions (catalyst, ligand, base, and solvent) allows for efficient coupling.[8]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. The formyl group provides a versatile handle for further chemical transformations, such as reductive amination to introduce diverse amine functionalities, or oxidation to a carboxylic acid. The boronic acid moiety is a key player in Suzuki-Miyaura couplings, enabling the construction of complex biaryl scaffolds.

The steric hindrance imparted by the ortho-methyl groups can be exploited to modulate the conformation of the final molecule, which can be crucial for its binding affinity and selectivity to a biological target. While specific examples in publicly available literature are emerging, the use of sterically hindered boronic acids is a known strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[6]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[1][2][3][5][11]

Conclusion

This compound is a specialized building block with significant potential in organic synthesis, particularly for the construction of sterically hindered biaryl compounds. Its bifunctional nature, combined with the steric influence of the ortho-methyl groups, provides chemists with a powerful tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- Google Patents. (n.d.). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.

-

Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Retrieved from [Link]

-

Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

-

An, D., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. AB515569 | CAS 1228829-13-7 – abcr Gute Chemie [abcr.com]

- 7. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

(4-formyl-2,6-dimethylphenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Foreword: Navigating the Intricacies of Sterically Hindered Boronic Acids in Modern Drug Discovery

For the discerning researcher in drug development and medicinal chemistry, the molecular architecture of a synthetic building block is paramount. (4-formyl-2,6-dimethylphenyl)boronic acid, with its unique combination of a reactive formyl group and a sterically encumbered boronic acid moiety, represents a cornerstone reagent for the construction of complex, three-dimensional biaryl structures. These motifs are increasingly prevalent in next-generation therapeutics, where precise control over molecular conformation is key to enhancing potency and selectivity while minimizing off-target effects.[1][2]

This guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, practical understanding of this valuable reagent, grounded in the principles of synthetic organic chemistry and informed by field-proven insights. We will dissect the nuances of its synthesis, purification, and application, with a particular focus on overcoming the inherent challenges posed by its sterically demanding nature. Every recommendation is underpinned by a rationale, empowering the user to not only follow protocols but to troubleshoot and adapt them to their specific synthetic challenges.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Below is a summary of the key physicochemical and spectroscopic data for (4-formyl-2,6-dimethylphenyl)boronic acid.

| Property | Value | Source(s) |

| IUPAC Name | (4-formyl-2,6-dimethylphenyl)boronic acid | N/A |

| CAS Number | 1228829-13-7 | N/A |

| Molecular Formula | C₉H₁₁BO₃ | N/A |

| Molecular Weight | 177.99 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >97% | N/A |

| Storage | Store at room temperature in a dry, inert atmosphere | N/A |

Synthesis of (4-formyl-2,6-dimethylphenyl)boronic Acid: A Strategic Approach

The synthesis of (4-formyl-2,6-dimethylphenyl)boronic acid is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised by adapting established methods for related arylboronic acids, with special consideration for the compound's unique structural features. The primary challenge lies in the presence of the electrophilic formyl group, which is incompatible with the nucleophilic organometallic intermediates required for borylation. Therefore, a protection-deprotection strategy is essential.

Recommended Synthetic Pathway

The following multi-step synthesis is proposed, commencing from the readily available 4-bromo-3,5-dimethylbenzaldehyde.

Caption: Proposed synthetic workflow for (4-formyl-2,6-dimethylphenyl)boronic acid.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Acetal Protection of 4-Bromo-3,5-dimethylbenzaldehyde

-

Rationale: The formyl group is protected as a 1,3-dioxolane acetal to prevent its reaction with the highly nucleophilic Grignard or organolithium reagent that will be formed in the subsequent step. This is a standard and highly effective protection strategy for aldehydes.

-

Procedure:

-

To a solution of 4-bromo-3,5-dimethylbenzaldehyde (1.0 equiv) in toluene are added ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equiv).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC or GC-MS until complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, which can often be used in the next step without further purification.

-

Step 2: Borylation via Organometallic Intermediate

-

Rationale: The core transformation involves the conversion of the aryl bromide to a boronic acid. This is typically achieved by forming a highly reactive organometallic intermediate (either an organolithium or a Grignard reagent) which then reacts with a borate ester. Given the steric hindrance from the two ortho-methyl groups, the choice of borylating agent and reaction conditions is critical. Triisopropyl borate is often preferred over trimethyl borate in such cases as it can sometimes lead to higher yields with hindered substrates.

-

Procedure (Organolithium Route):

-

The protected aryl bromide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 equiv) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

-

Procedure (Grignard Route):

-

Magnesium turnings (1.2 equiv) are activated in a flame-dried flask under an inert atmosphere.

-

A solution of the protected aryl bromide (1.0 equiv) in anhydrous THF is added dropwise to initiate the Grignard reaction. A small crystal of iodine can be added to aid initiation if necessary.

-

The reaction is gently refluxed until the magnesium is consumed.

-

The Grignard solution is cooled to 0 °C and then added cannula to a solution of triisopropyl borate (1.2 equiv) in anhydrous THF at -78 °C. The reaction is then allowed to warm to room temperature overnight.

-

Step 3: Hydrolysis and Deprotection

-

Rationale: The final step involves the acidic workup which serves two purposes: hydrolysis of the boronate ester to the desired boronic acid and simultaneous deprotection of the acetal to regenerate the formyl group.

-

Procedure:

-

The reaction mixture from the borylation step is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

The mixture is stirred vigorously for several hours at room temperature to ensure complete hydrolysis of both the boronate ester and the acetal.

-

The product is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (4-formyl-2,6-dimethylphenyl)boronic acid.

-

Purification Strategies for a Sterically Hindered Product

The purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) upon dehydration and their amphiphilic nature. For a sterically hindered and functionalized compound like (4-formyl-2,6-dimethylphenyl)boronic acid, a multi-pronged approach to purification is often necessary to achieve the high purity required for downstream applications.

pH-Controlled Aqueous Workup

A patented method for the purification of formylphenylboronic acids involves a carefully controlled pH wash.[3]

-

Rationale: This technique leverages the acidic nature of the boronic acid group. By dissolving the crude product in a basic aqueous solution (pH 8-11), the boronic acid is converted to its anionic boronate salt, which is water-soluble. Non-acidic organic impurities remain in the organic phase and can be removed by extraction. Subsequent acidification of the aqueous layer precipitates the pure boronic acid. It is crucial to maintain the pH below 11 to avoid the Cannizzaro reaction of the formyl group.[3]

-

Procedure:

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Extract with a basic aqueous solution, such as 1 M sodium carbonate, adjusting the pH of the aqueous layer to 9-10.

-

Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining organic impurities.

-

Cool the aqueous layer to 0-5 °C and acidify with cold 2 M HCl to a pH of 2-3, at which point the pure boronic acid should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization

-

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and will depend on the specific impurity profile of the crude product.

-

Recommended Solvent Systems: A solvent screen should be performed on a small scale. Promising systems for boronic acids often include mixtures of an organic solvent and water, or a polar aprotic solvent.

Diethanolamine Adduct Formation

-

Rationale: Boronic acids can reversibly form stable, crystalline adducts with diethanolamine. This can be an effective purification method, particularly for removing non-boronic acid impurities. The pure boronic acid can be regenerated from the adduct.[4]

-

Procedure:

-

The crude boronic acid is dissolved in a suitable solvent (e.g., a mixture of toluene and heptane).

-

Diethanolamine is added, and the mixture is stirred. The diethanolamine adduct often precipitates as a crystalline solid.

-

The adduct is collected by filtration and can be further purified by recrystallization.

-

To regenerate the boronic acid, the adduct is treated with an aqueous acid, and the pure boronic acid is extracted into an organic solvent.

-

Application in Suzuki-Miyaura Cross-Coupling: Overcoming Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] However, the presence of two ortho-methyl groups in (4-formyl-2,6-dimethylphenyl)boronic acid presents a significant steric challenge that can impede the key transmetalation step of the catalytic cycle. To achieve efficient coupling, a carefully optimized catalytic system is required.

The Catalytic Cycle and the Impact of Steric Hindrance

Sources

Preamble: The Boronic Acid Moiety as a Cornerstone in Modern Chemistry

An In-Depth Technical Guide to Boronic Acids of the Molecular Formula C₉H₁₁BO₃: Synthesis, Application, and Advanced Methodologies

Boronic acids, organoboron compounds featuring a C-B bond and two hydroxyl groups (R-B(OH)₂), have transitioned from chemical curiosities to indispensable tools in the molecular sciences.[1][2] Their stability, ease of synthesis, and generally low toxicity have cemented their role in pivotal synthetic transformations and advanced material science.[1][3] For researchers in drug discovery, the boronic acid is not merely a synthetic intermediate but a versatile pharmacophore capable of forming reversible covalent bonds with biological targets, a property that has led to the development of several FDA-approved drugs.[3][4] This guide delves into the specific class of boronic acids with the molecular formula C₉H₁₁BO₃, providing a technical framework for their properties, core reactions, and strategic applications for professionals in the field.

Part 1: Isomeric Landscape and Physicochemical Characterization of C₉H₁₁BO₃

The molecular formula C₉H₁₁BO₃ encompasses a variety of structural isomers, each with distinct properties and potential applications. Understanding this isomeric diversity is the first step toward strategic deployment in a research program. Key isomers include those with varied functional groups and substitution patterns on a phenylboronic acid scaffold.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Key Structural Features |

| (2-(3-Oxopropyl)phenyl)boronic acid | 2101097-42-0 | 177.99 | Phenylboronic acid with an ortho-propanal group.[5] |

| [2-(prop-2-en-1-yloxy)phenyl]boronic acid | 1256345-63-2 | 178.08 | Phenylboronic acid with an ortho-allyloxy group.[6] |

| (4-Cyclopropoxyphenyl)boronic acid | 1256355-22-6 | 178.08 | Phenylboronic acid with a para-cyclopropoxy group.[7] |

This table represents a selection of known isomers and is not exhaustive.

Core Properties and Stability

Boronic acids are typically crystalline solids with high melting points.[2] They are weak Lewis acids, with a pKa around 9, but can form tetrahedral boronate complexes in aqueous solutions, lowering the effective pKa to ~7.[2] This pH-dependent equilibrium is fundamental to their utility as sensors. A notable characteristic is their propensity to dehydrate, reversibly forming cyclic trimeric anhydrides known as boroxines.[2] This can complicate characterization and requires careful handling and storage, often under inert and dry conditions.

Spectroscopic Characterization

Confirming the structure and purity of C₉H₁₁BO₃ isomers is critical. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons of the aryl and substituent groups. The B(OH)₂ protons often appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR: Reveals the carbon skeleton. The carbon atom directly bonded to the boron atom (ipso-carbon) typically shows a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: A definitive technique for boron-containing compounds. Boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm.

-

-

Infrared (IR) Spectroscopy: Characterized by a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and a B-O stretching band near 1350 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Part 2: The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids, earning its discoverer, Akira Suzuki, a share of the 2010 Nobel Prize in Chemistry.[8] It enables the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide or triflate.[8][9] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl motifs prevalent in pharmaceuticals.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The base is a crucial component, required to activate the boronic acid for the transmetalation step.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the electrophile, forming a square-planar Pd(II) complex. This is often the rate-determining step.[8][9]

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This proceeds via a boronate species (R²-B(OH)₃⁻), formed by the reaction of the boronic acid with the base.[8][10] This step regenerates the base and displaces the halide from the palladium complex.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9]

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: A General Method for Suzuki-Miyaura Coupling

This protocol provides a representative procedure adaptable for coupling various C₉H₁₁BO₃ isomers with aryl halides. Note: This procedure is a general guideline and should be optimized for specific substrates.[12][13][14]

Materials:

-

Aryl boronic acid (e.g., 4-vinylphenylboronic acid as a stand-in for a C₉H₁₁BO₃ isomer) (1.0 eq)

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water, or THF/Water)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl boronic acid (e.g., 0.300 mmol), the aryl halide (e.g., 0.300 mmol), and the base (e.g., K₂CO₃, 0.500 mmol).[12]

-

Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[13]

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 9:1 THF/H₂O mixture) via syringe.[15][16]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).[12][13] Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

-

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Part 3: Reversible Covalency - Boronic Acids in Sensing and Drug Design

A defining feature of boronic acids is their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[17][18] This interaction is the foundation for their use as chemical sensors and as targeted inhibitors in drug development.

Mechanism of Diol Binding

The reaction between a boronic acid and a diol is a dynamic equilibrium. The trigonal planar boronic acid (sp²) reacts with the diol to form a more stable tetrahedral boronate ester (sp³). This reaction is typically favorable in aqueous solutions at physiological pH.[19]

Caption: Figure 2: Reversible Boronic Acid-Diol Interaction

Applications in Biosensing

This diol-binding property has been extensively exploited to design sensors for carbohydrates, particularly glucose.[20][21] Fluorescent sensors are often designed where a fluorophore is appended to the boronic acid. Upon binding to glucose, a change in the electronic properties of the boron atom (sp² to sp³) modulates the fluorescence output, allowing for quantitative detection.[18][22] This principle is being actively researched for continuous glucose monitoring in diabetes management.[20]

Role in Drug Discovery

In medicinal chemistry, the boronic acid group is considered a bioisostere of the carboxylic acid.[1] Its true power, however, lies in its ability to act as a "warhead" that forms a reversible covalent bond with key nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine.[3] This leads to potent and highly selective enzyme inhibition. The proteasome inhibitor bortezomib (Velcade®), a landmark anticancer drug, exemplifies this strategy, where the boronic acid moiety forms a stable complex with the N-terminal threonine of the proteasome's catalytic site.[3][23]

Part 4: Synthetic Utility and Safe Handling

Protecting Groups for Boronic Acids

While versatile, free boronic acids can be unstable and prone to decomposition or protodeboronation.[24] To circumvent this, they are often protected as boronate esters. These protecting groups enhance stability, improve handling, and allow the boronic acid functionality to be carried through multi-step syntheses.[24][25]

| Protecting Group | Structure | Introduction | Deprotection Conditions | Key Features |

| Pinacol Ester | Cyclic ester with pinacol | Reaction with pinacol, often with heating. | Often used directly in coupling; hydrolysis can be difficult.[26] | Very common, stable to chromatography, improves solubility.[26] |

| MIDA Ester | N-methyliminodiacetic acid complex | Reaction with MIDA under dehydrating conditions.[24] | Mild aqueous base (e.g., NaOH, NaHCO₃).[26] | Extremely stable, inert to Suzuki coupling, allows for iterative cross-coupling.[24][27] |

| Trifluoroborate Salt | K[R-BF₃] | Reaction with KHF₂. | Aqueous acid or silica gel.[27] | Crystalline, air-stable solids. Can be used directly in coupling.[27] |

Safety and Handling

Organoboronic acids require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[28][29]

-

Ventilation: Handle in a well-ventilated fume hood, especially when working with powders, to avoid inhalation.[30][31]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[28] Storage under an inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[30]

Conclusion

The C₉H₁₁BO₃ boronic acids and their related analogues represent a class of compounds with immense potential. Their utility is rooted in the fundamental reactivity of the boronic acid moiety—its participation in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling and its unique ability to engage in reversible covalent interactions with diols. For the medicinal chemist, materials scientist, and synthetic chemist, a deep understanding of their properties, reaction mechanisms, and handling is paramount to unlocking new discoveries in drug development, diagnostics, and beyond.

References

- Introduction, Interconversion and Removal of Boron Protecting Groups.American Chemical Society.

- Suzuki Coupling.Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.MDPI.

- Protecting Groups for Boronic Acids.

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic

- Design and discovery of boronic acid drugs.PubMed.

- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes.PMC - NIH.

- 4-VINYLPHENYLBORONIC ACID | 2156-04-9.ChemicalBook.

- Boronic acids protecting groups with standard deprotecting conditions.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Suzuki-Miyaura Coupling.Chemistry LibreTexts.

- Suzuki reaction.Wikipedia.

- Protecting groups for boronic acids.

- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates.

- Recent development of boronic acid-based fluorescent sensors.RSC Publishing.

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013.Beilstein Journal of Organic Chemistry.

- Recent development of boronic acid-based fluorescent sensors.RSC Publishing.

- Structure–Reactivity Relationships in Boronic Acid–Diol Complex

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- C9H11BO3 - Explore.PubChem.

- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.

- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.PMC - NIH.

- Phenylboronic acid - SAFETY D

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.

- (2-(3-Oxopropyl)phenyl)boronic acid | C9H11BO3 | CID 168435371.PubChem.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Rose-Hulman Institute of Technology.

- What Are The Safety Precautions For Using Boric Acid?YouTube.

- Boronic acid.Wikipedia.

- SAFETY DATA SHEET - Phenylboronic acid.Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid.Fisher Scientific.

- [2-(prop-2-en-1-yloxy)phenyl]boronic acid.PubChem.

- SAFETY DATA SHEET - (4-methylphenyl)boronic acid.Sigma-Aldrich.

Sources

- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2-(3-Oxopropyl)phenyl)boronic acid | C9H11BO3 | CID 168435371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - [2-(prop-2-en-1-yloxy)phenyl]boronic acid (C9H11BO3) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - C9H11BO3 - Explore [pubchemlite.lcsb.uni.lu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 18. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 19. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 26. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. fishersci.com [fishersci.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. youtube.com [youtube.com]

- 31. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Formyl-2,6-dimethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylphenylboronic acid is a bespoke bifunctional organoboron compound, distinguished by the strategic placement of a formyl group and two methyl groups on the phenylboronic acid scaffold. This substitution pattern is anticipated to impart unique steric and electronic properties, making it a valuable building block in organic synthesis, particularly in the construction of complex, sterically hindered biaryl compounds through palladium-catalyzed cross-coupling reactions. Its utility extends to the development of novel sensors and materials where precise spatial arrangement is paramount.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. Due to the limited availability of public experimental data for this specific molecule, this document leverages predictive models and comparative analysis with the well-characterized analogue, 4-formylphenylboronic acid. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers working with this and related compounds.

Molecular Structure and Key Features

The molecular structure of this compound presents a fascinating interplay of functional groups that dictate its spectroscopic signature. The boronic acid moiety is a Lewis acid, capable of reversible interactions with diols. The aldehyde group provides a reactive handle for a myriad of chemical transformations. The two methyl groups ortho to the boronic acid introduce significant steric bulk, which is expected to influence the conformation of the molecule and the chemical environment of the aromatic protons.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the distinct chemical environments of the protons in the molecule. The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is highly recommended to ensure the observation of the exchangeable boronic acid protons and to disrupt intermolecular hydrogen bonding that can lead to signal broadening.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehydic (CHO) | ~9.9 | Singlet | 1H | The strong deshielding effect of the carbonyl group places this proton far downfield. |

| Aromatic (Ar-H) | ~7.7 | Singlet | 2H | Due to the symmetrical substitution, the two aromatic protons are chemically equivalent. |

| Boronic Acid (B(OH)₂) | ~8.5 | Broad Singlet | 2H | Exchangeable protons, often broad. Position can vary with concentration and water content. |

| Methyl (CH₃) | ~2.5 | Singlet | 6H | Protons of the two equivalent methyl groups. |

Causality Behind Predictions:

-

Aldehydic Proton: The formyl proton's chemical shift is highly characteristic and is anticipated to be similar to that of 4-formylphenylboronic acid (~9.9 ppm).[2]

-

Aromatic Protons: Unlike 4-formylphenylboronic acid which shows two distinct doublets for its aromatic protons, the C₂ and C₆ methyl substitution in the target molecule results in chemical and magnetic equivalence of the remaining C₃ and C₅ protons, leading to a predicted singlet.

-

Methyl Protons: The methyl groups are attached to the aromatic ring and are expected to resonate in the typical benzylic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~193 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Aromatic (C-B) | ~140 (broad) | The carbon attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |

| Aromatic (C-CHO) | ~138 | Quaternary carbon attached to the formyl group. |

| Aromatic (C-CH₃) | ~136 | Quaternary carbons bearing the methyl groups. |

| Aromatic (C-H) | ~130 | Carbons bonded to the aromatic protons. |

| Methyl (CH₃) | ~21 | Typical chemical shift for methyl groups attached to an aromatic ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆.[1]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-30 mg) and a longer acquisition time may be necessary for a high-quality spectrum.

-

Figure 2. Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Boronic Acid) | 3500-3300 | Broad, Strong | Characteristic of hydrogen-bonded O-H groups in the boronic acid.[2] |

| C-H Stretch (Aromatic) | ~3050 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium | C-H stretching of the methyl groups. |

| C=O Stretch (Aldehyde) | ~1690 | Strong | A strong, sharp peak characteristic of the carbonyl group in an aromatic aldehyde.[2] |

| C=C Stretch (Aromatic) | 1600, 1480 | Medium | Skeletal vibrations of the aromatic ring. |

| B-O Stretch | ~1360 | Strong | Boron-oxygen single bond stretching.[2] |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound (C₉H₁₁BO₃) is 178.08012 Da.[3] Depending on the ionization conditions, various adducts can be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.08740 |

| [M+Na]⁺ | 201.06934 |

| [M-H]⁻ | 177.07284 |

| [M+H-H₂O]⁺ | 161.07738 |

Source: PubChemLite[3]

Key Fragmentation Pathways:

A primary fragmentation pathway would likely involve the loss of water from the boronic acid moiety. Subsequent fragmentation could involve the loss of CO from the aldehyde group.

Figure 3. Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. Acquire spectra in both positive and negative ion modes to observe different adducts.

Conclusion

The spectroscopic profile of this compound is dictated by its unique combination of functional groups. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established spectroscopic principles and comparative data from its structural analogue, 4-formylphenylboronic acid. The experimental protocols outlined herein offer a standardized approach for the characterization of this and related compounds, ensuring data integrity and reproducibility. As a versatile building block, a thorough understanding of its spectroscopic properties is fundamental to its effective application in synthetic chemistry and materials science.

References

-

PubChem. 4-Formylphenylboronic Acid. Available at: [Link]

-

ResearchGate. IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Available at: [Link]

-

MDPI. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Available at: [Link]

-

PubChemLite. This compound (C9H11BO3). Available at: [Link]

-

Wikipedia. 4-Formylphenylboronic acid. Available at: [Link]

-

Sakarya University Journal of Science. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Formyl-2,6-dimethylphenylboronic Acid in Organic Solvents